4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol
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Overview
Description
4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol is a complex organic compound with the molecular formula C₃₁H₂₄O. It is characterized by the presence of an anthracene moiety, a diphenyl group, and a pentyn-1-ol structure. This compound is primarily used in research and development, particularly in the fields of organic chemistry and material science .
Preparation Methods
The synthesis of 4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol typically involves a series of organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol involves its interaction with specific molecular targets. The anthracene moiety is known for its ability to intercalate with DNA, which can affect gene expression and cellular processes. Additionally, the compound’s structure allows it to participate in various photophysical and photochemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol can be compared with other anthracene-based derivatives, such as:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar structural features but differ in their substituents and specific properties. The unique combination of anthracene and diphenyl groups in this compound provides distinct photophysical properties and reactivity, making it particularly useful in specialized applications .
Properties
Molecular Formula |
C31H24O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol |
InChI |
InChI=1S/C31H24O/c1-23(30-28-18-10-8-12-24(28)22-25-13-9-11-19-29(25)30)20-21-31(32,26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-19,22-23,32H,1H3 |
InChI Key |
MAJDKKJFLMCBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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